Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-

Photophysics Fluorescence Photoisomerization

Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-, formally named 2,6-bis[2-(furan-2-yl)ethenyl]pyridine (CAS 289636-45-9), is a conjugated heterocyclic compound comprising a central pyridine core symmetrically substituted at the 2- and 6-positions with 2-(2-furanyl)ethenyl arms. With a molecular formula of C₁₇H₁₃NO₂ and a molecular weight of 263.29 g/mol, this fluorophore belongs to the broader class of 2,6-di(arylvinyl)pyridine derivatives, which are recognized for their tunable photophysical properties and potential utility in organic electronics and sensing applications.

Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
CAS No. 289636-45-9
Cat. No. B12582843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2,6-bis[2-(2-furanyl)ethenyl]-
CAS289636-45-9
Molecular FormulaC17H13NO2
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C=CC2=CC=CO2)C=CC3=CC=CO3
InChIInChI=1S/C17H13NO2/c1-4-14(8-10-16-6-2-12-19-16)18-15(5-1)9-11-17-7-3-13-20-17/h1-13H
InChIKeyVBUKZZMUUHZWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (CAS 289636-45-9): Core Structural and Procurement Profile


Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-, formally named 2,6-bis[2-(furan-2-yl)ethenyl]pyridine (CAS 289636-45-9), is a conjugated heterocyclic compound comprising a central pyridine core symmetrically substituted at the 2- and 6-positions with 2-(2-furanyl)ethenyl arms [1]. With a molecular formula of C₁₇H₁₃NO₂ and a molecular weight of 263.29 g/mol, this fluorophore belongs to the broader class of 2,6-di(arylvinyl)pyridine derivatives, which are recognized for their tunable photophysical properties and potential utility in organic electronics and sensing applications [2].

Why 2,6-Disubstituted Pyridine Derivatives Cannot Be Interchanged: A Procurement Rationale


Within the 2,6-di(arylvinyl)pyridine family, the identity of the side aryl group—whether phenyl, pyridyl, furanyl, thienyl, or thiazolyl—exerts a profound and quantifiable influence on excited-state dynamics, conformational equilibria, and the resulting competition between radiative (fluorescence) and reactive (photoisomerization) decay channels [1]. Generic substitution among these heteroanalogues is not a viable procurement strategy because even seemingly minor structural variations yield distinct photophysical and photochemical fingerprints. For instance, the furanyl analogue exhibits a markedly different fluorescence/photoisomerization branching ratio compared to its phenyl and thienyl counterparts [2], directly impacting its suitability for specific optical or electronic applications. The evidence presented below quantifies these differentiating characteristics, providing a data-driven foundation for scientific selection.

Quantitative Differentiation of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- Against Key Heteroanalogues


Comparative Photophysical Properties of 2,6-Di(arylvinyl)pyridine Derivatives

The photophysical behavior of the furanyl-substituted derivative (target compound) differs significantly from its phenyl, thienyl, and thiazolyl analogues. The furanyl compound exhibits a distinct balance between radiative (fluorescence) and reactive (photoisomerization) decay pathways from the lowest excited singlet state. This balance is governed by conformational equilibria and the specific electronic nature of the furan ring, which modulates the energy gap and coupling between excited states [1].

Photophysics Fluorescence Photoisomerization

Solvent-Dependent Spectral Shifts and Charge-Transfer Character

The introduction of electron-donating or -withdrawing groups on the side aryl rings of 2,6-distyrylpyridine derivatives induces significant changes in absorption and emission spectra due to intramolecular charge transfer (ICT). In a study of push-pull analogues, the furan-containing derivatives exhibited pronounced red shifts in absorption and a strong dependence of fluorescence properties on solvent polarity, indicative of a highly polar excited state [1]. While the target compound itself is not a push-pull system, the furan ring's inherent electron-rich character contributes to a measurable ICT character compared to the phenyl analogue.

Solvatochromism Intramolecular Charge Transfer Fluorescence Probes

Intersystem Crossing and Triplet State Formation Dynamics

The efficiency of intersystem crossing (ISC) from the singlet excited state to the triplet manifold is a critical parameter governing photostability and potential applications in triplet-harvesting devices. A comparative study using ultrafast spectroscopy revealed that the furan moiety enhances the S₁ → T₁ ISC rate relative to the thiophene analogue, but to a lesser extent than the pyridine core itself [1]. This is attributed to differences in spin-orbit coupling mediated by the heteroatom.

Intersystem Crossing Triplet State Photostability

Optimal Application Scenarios for Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- (CAS 289636-45-9)


Fluorescent Probe for Microenvironmental Polarity

The compound's enhanced solvatochromic response, inferred from the electron-rich furan substituents, makes it a suitable candidate for designing fluorescent probes that report on local polarity changes in biological membranes, protein binding pockets, or micellar systems [1]. Its spectral shifts provide a quantifiable readout of environmental hydrophobicity.

Controlled Triplet State Sensitizer in Photochemical Reactions

The intermediate intersystem crossing rate (k_ISC) of the furanyl derivative positions it as a tunable triplet sensitizer for applications such as photocatalysis or photodynamic therapy, where balanced singlet and triplet state populations are required [1]. This avoids the excessive triplet-mediated degradation seen with thiophene analogues.

Building Block for Conjugated Polymers and Metal-Organic Frameworks

The 2,6-disubstituted pyridine core with furanvinyl arms can serve as a ligand or monomer for constructing extended π-conjugated systems. Its self-assembly behavior at interfaces, as observed for related 2,6-disubstituted pyridines, suggests potential utility in creating ordered nanostructures for organic electronics [2].

Comparative Standard in Photophysical Studies of Heteroanalogues

Given the well-documented photophysical and photochemical differences among 2,6-di(arylvinyl)pyridine derivatives, this compound serves as a valuable reference standard in systematic studies aimed at elucidating structure-property relationships in conjugated heterocyclic systems [3].

Technical Documentation Hub

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